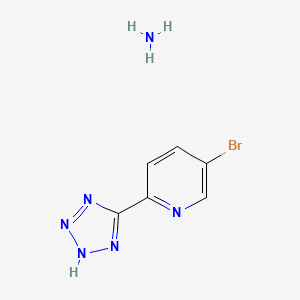

5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt

Description

5-Bromo-2-(2H-tetrazol-5-yl)pyridine ammonia salt is a heterocyclic compound featuring a pyridine ring substituted with a bromine atom at the 5-position and a tetrazole ring at the 2-position, stabilized by an ammonia counterion. This compound is primarily utilized as a synthetic intermediate in organic chemistry and pharmaceutical research, particularly in the development of agrochemicals and active pharmaceutical ingredients (APIs) . Its synthesis involves the reaction of 5-bromopicolinonitrile with sodium azide and ammonium chloride in dimethylformamide (DMF) at 120°C, followed by isolation and purification .

Properties

IUPAC Name |

azane;5-bromo-2-(2H-tetrazol-5-yl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H4BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H,(H,9,10,11,12);1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VIKBGUZHGSNIJC-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=NC=C1Br)C2=NNN=N2.N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7BrN6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

243.06 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt typically involves the following steps:

Bromination of Pyridine: Pyridine is brominated at the 5-position using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst.

Formation of Tetrazole Ring: The brominated pyridine is then reacted with sodium azide (NaN3) and a suitable catalyst to form the tetrazole ring at the 2-position.

Formation of Ammonia Salt: The resulting 5-Bromo-2-(2H-tetrazol-5-YL)pyridine is then treated with ammonia to form the ammonia salt.

Industrial Production Methods: Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield, purity, and cost-effectiveness. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions:

Substitution Reactions: The bromine atom in 5-Bromo-2-(2H-tetrazol-5-YL)pyridine can undergo nucleophilic substitution reactions with various nucleophiles, leading to the formation of different substituted derivatives.

Oxidation and Reduction Reactions: The tetrazole ring can participate in oxidation and reduction reactions, depending on the reagents and conditions used.

Cyclization Reactions: The compound can undergo cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions:

Nucleophilic Substitution: Common nucleophiles include amines, thiols, and alkoxides. Reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) at elevated temperatures.

Oxidation: Oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4) can be used.

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with an amine can yield an amino-substituted pyridine derivative.

Scientific Research Applications

5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt has applications in chemistry, biology, medicine, and material science. It is a unique compound due to the presence of both a bromine atom and a tetrazole ring, which give it specific chemical and biological properties.

Scientific Research Applications

Chemistry

- Synthesis of Heterocyclic Compounds this compound is used in the synthesis of heterocyclic compounds. It can be used as an intermediate to create more complex molecules with specific functionalities.

- Ligand Synthesis The tetrazole moiety can coordinate with metal ions, making it useful in creating ligands for catalysis or coordination chemistry.

- 原料 Synthesis of pyrazole-tetrazole-based molecules .

- 原料 Synthesis of tetra-tetrazole macrocycles containing at least one 2,6-bis(tetrazole)pyridine unit, linked by a variety of n-alkyl .

Biology

- Biological Probes The compound can be employed as a biological probe to study enzyme activities and protein interactions because of its unique structural features.

- Drug Development Derivatives of the compound are explored for potential therapeutic properties, including antimicrobial and anticancer activities. Tetrazoles are synthetic organic heterocyclic compounds with high nitrogen content among stable heterocycles .

- Junction Azote-Azote Tetrazole, linking the pyrazole rings and 5-aminotetrazole via an N,N′-ethylene junction .

Medicine

- Drug Development The compound's derivatives are being explored for their potential therapeutic properties, including antimicrobial and anticancer activities.

Industry

- Material Science The compound is used to develop advanced materials, such as polymers and coatings, with specific functional properties.

Scientific Data

This compound has the molecular formula C6H7BrN6 and a molecular weight of 243.06 g/mol .

| Synonym |

|---|

| 1374651-37-2 |

| This compound |

| azane;5-bromo-2-(2H-tetrazol-5-yl)pyridine |

| Ammonium 5-(5-bromopyridin-2-yl)tetrazol-2-ide |

| AKOS037649937 |

- IUPAC Name: azane;5-bromo-2-(2H-tetrazol-5-yl)pyridine

- InChI: InChI=1S/C6H4BrN5.H3N/c7-4-1-2-5(8-3-4)6-9-11-12-10-6;/h1-3H,(H,9,10,11,12);1H3

- InChIKey: VIKBGUZHGSNIJC-UHFFFAOYSA-N

- SMILES: C1=CC(=NC=C1Br)C2=NNN=N2.N

Mechanism of Action

The mechanism of action of 5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt depends on its specific application. In biological systems, the compound may interact with molecular targets such as enzymes or receptors, modulating their activity. The tetrazole ring can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

a. 5-Bromo-2-(1-methyl-1H-tetrazol-5-yl)pyridine

- Structure : The tetrazole ring is substituted with a methyl group at the 1-position (N-methylation) instead of a proton.

- Synthesis : Produced by reacting 5-bromo-2-(2H-tetrazol-5-yl)pyridine with iodomethane and potassium hydroxide in DMF, leading to a mixture of 1-methyl and 2-methyl isomers .

- Key Properties :

b. 5-Bromo-2-(2-methyl-2H-tetrazol-5-yl)pyridine

- Structure : Methyl substitution occurs at the 2-position (N-methylation) of the tetrazole ring.

- Synthesis : Co-generated with the 1-methyl isomer during alkylation; separation achieved via silica-gel chromatography .

- Key Properties :

c. 5-Bromo-2-(2H-tetrazol-5-yl)pyridine (Free Acid)

- Structure : Lacks the ammonia counterion; the tetrazole exists in its protonated form.

- Synthesis: Direct cyclization of 5-bromopicolinonitrile with sodium azide and ammonium chloride .

- Key Properties :

Physicochemical and Functional Comparison

Biological Activity

5-Bromo-2-(2H-tetrazol-5-YL)pyridine ammonia salt is a chemical compound that has garnered attention in medicinal chemistry due to its potential biological activities. This compound, with the molecular formula CHBrN, is a derivative of pyridine featuring a bromine atom and a tetrazole ring, which contribute to its unique properties and biological interactions.

Chemical Structure and Properties

The compound's structure is characterized by the presence of:

- Bromine atom at the 5-position of the pyridine ring.

- Tetrazole ring at the 2-position, which is known for its ability to form hydrogen bonds and participate in various chemical reactions.

The molecular weight of this compound is approximately 243.06 g/mol, and it exhibits various chemical reactivity patterns, including substitution and cyclization reactions .

The biological activity of this compound may primarily stem from its interaction with specific molecular targets such as enzymes or receptors. The tetrazole moiety can enhance binding affinity through hydrogen bonding and electrostatic interactions, potentially modulating biological pathways .

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound:

- In vitro studies have demonstrated significant antibacterial activity against various strains, including Escherichia coli and Staphylococcus aureus, with minimum inhibitory concentrations (MIC) reported as low as 25 µg/mL .

- The compound has also shown antifungal activity against Candida albicans, indicating a broad spectrum of antimicrobial action .

Anticancer Potential

The derivatives of this compound are being explored for their anticancer properties. Research indicates that certain structural modifications can enhance cytotoxicity against cancer cell lines:

- A study indicated that specific analogs exhibited IC values significantly lower than standard chemotherapeutics, suggesting potential as lead compounds in cancer therapy .

Case Studies

- Antibacterial Efficacy : In a comparative study, this compound was evaluated alongside traditional antibiotics. It showed superior activity against resistant bacterial strains, making it a candidate for further development in combating antibiotic resistance .

- Cytotoxicity Assessment : A series of tests on human cancer cell lines revealed that compounds based on this structure could induce apoptosis more effectively than existing treatments. This was attributed to the unique interactions facilitated by the tetrazole group .

Comparative Analysis

To better understand the biological activity of this compound, a comparison with similar compounds is useful:

| Compound Name | Structure | Antimicrobial Activity | Anticancer Activity |

|---|---|---|---|

| This compound | Structure | High (MIC = 25 µg/mL) | Moderate |

| 5-Chloro-2-(1H-tetrazol-5-YL)pyridine | Similar to above | Moderate | Low |

| 5-Methyl-1H-tetrazole | Lacks bromine substitution | Low | High |

Q & A

Q. What are the optimal synthetic routes for preparing 5-bromo-2-(2H-tetrazol-5-yl)pyridine ammonia salt, and how can reaction conditions be systematically optimized?

Methodological Answer:

- Route Selection : Begin with Suzuki-Miyaura coupling or nucleophilic aromatic substitution (SNAr) to introduce the tetrazole moiety to the pyridine ring. Bromine at the 5-position on pyridine enhances reactivity for cross-coupling reactions .

- Condition Optimization : Use a Design of Experiments (DoE) approach to screen variables (temperature, solvent polarity, catalyst loading). For example, polar aprotic solvents (DMF, DMSO) improve tetrazole ring stability during synthesis .

- Ammonia Salt Formation : Post-synthetic treatment with anhydrous ammonia gas in THF or methanol ensures salt formation. Monitor pH (target ~8–9) to avoid decomposition of the tetrazole group .

Q. Which analytical techniques are most reliable for characterizing the purity and structure of this compound?

Methodological Answer:

- Structural Confirmation : Use /-NMR to verify pyridine and tetrazole proton environments. The bromine atom induces deshielding in adjacent protons, detectable via -NMR .

- Purity Assessment : High-resolution mass spectrometry (HRMS) confirms molecular weight (expected [M+H]+: ~257.96 g/mol). Pair with HPLC (C18 column, 0.1% TFA in HO/MeCN gradient) to quantify impurities (<2%) .

- Salt Stoichiometry : Thermogravimetric analysis (TGA) determines ammonia content by mass loss at 100–150°C .

Advanced Research Questions

Q. How can computational methods guide mechanistic studies of tetrazole-pyridine coupling reactions in this compound?

Methodological Answer:

- DFT Modeling : Use Gaussian or ORCA to calculate transition states for SNAr or cross-coupling pathways. Bromine’s electron-withdrawing effect lowers the energy barrier for nucleophilic attack at the 2-position .

- Solvent Effects : Apply COSMO-RS simulations to predict solvent interactions. Tetrazole’s solubility in DMSO correlates with its high polarity, stabilizing intermediates .

- Kinetic Isotope Effects (KIE) : Deuterated analogs (e.g., DO in ammonia salt formation) reveal rate-determining steps via -NMR kinetic studies .

Q. How should researchers resolve contradictions in spectroscopic data (e.g., unexpected NMR splitting or MS adducts)?

Methodological Answer:

- Adduct Identification : For MS anomalies (e.g., sodium adducts at m/z +22), compare with isotopically labeled standards or use collision-induced dissociation (CID) to fragment ions .

- Dynamic NMR Effects : Variable-temperature -NMR (e.g., −40°C to 80°C) can resolve splitting caused by rotational barriers in the tetrazole-pyridine linkage .

- X-ray Crystallography : Single-crystal diffraction (as in ) provides unambiguous structural data, resolving ambiguities from solution-phase spectroscopy.

Q. What strategies improve the stability of this compound under catalytic or high-temperature conditions?

Methodological Answer:

- Protective Group Chemistry : Temporarily protect the tetrazole with a trityl group during catalytic steps (e.g., Pd-mediated couplings), then deprotect with HCl .

- Thermal Stability : TGA-DSC analysis identifies decomposition thresholds (>200°C). For high-temperature applications, inert atmospheres (N) reduce oxidative degradation .

- Ligand Design : In catalysis, chelating ligands (e.g., bipyridines) mitigate metal-induced decomposition of the tetrazole moiety .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.